N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of pyrano[4,3-d]thiazole and benzo[d][1,3]dioxole moieties
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have shown diverse biological activities .
Mode of Action
Thiazole derivatives have been observed to exhibit anti-inflammatory and analgesic activity . This suggests that the compound may interact with its targets to modulate inflammatory responses and pain perception, although the exact mechanisms remain to be elucidated.
Biochemical Pathways
Given the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may influence pathways related to inflammation and pain perception.
Result of Action
Based on the observed anti-inflammatory and analgesic activities of similar compounds , it can be inferred that the compound may exert effects at the molecular and cellular levels that result in reduced inflammation and pain perception.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that can be further reacted with arylidenemalononitrile to produce the desired pyrano[4,3-d]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyrano[2,3-d]thiazole share structural similarities and exhibit diverse biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds containing the benzo[d][1,3]dioxole moiety are known for their pharmacological properties.
Uniqueness
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13(8-1-2-10-11(5-8)20-7-19-10)16-14-15-9-3-4-18-6-12(9)21-14/h1-2,5H,3-4,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWQIMZRZNOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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